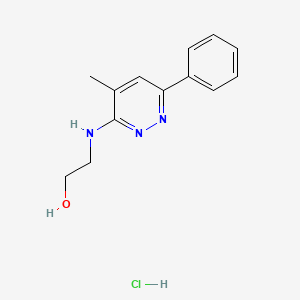
Ethanol, 2-((4-methyl-6-phenyl-3-pyridazinyl)amino)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-((4-methyl-6-phenyl-3-pyridazinyl)amino)-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with methyl and phenyl groups, and an ethanol moiety. It is commonly used in various chemical reactions and has significant implications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((4-methyl-6-phenyl-3-pyridazinyl)amino)-, hydrochloride typically involves the reaction of 4-methyl-6-phenyl-3-pyridazinamine with ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-((4-methyl-6-phenyl-3-pyridazinyl)amino)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
Ethanol, 2-((4-methyl-6-phenyl-3-pyridazinyl)amino)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: It has potential therapeutic applications and is studied for its effects on various medical conditions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2-((4-methyl-6-phenyl-3-pyridazinyl)amino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. These interactions are crucial for its therapeutic and research applications .
Comparison with Similar Compounds
Ethanol, 2-((4-methyl-6-phenyl-3-pyridazinyl)amino)-, hydrochloride can be compared with other similar compounds, such as:
Other Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents, leading to variations in their chemical and biological activities.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it valuable for various applications in research and industry.
Properties
CAS No. |
86112-10-9 |
|---|---|
Molecular Formula |
C13H16ClN3O |
Molecular Weight |
265.74 g/mol |
IUPAC Name |
2-[(4-methyl-6-phenylpyridazin-3-yl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C13H15N3O.ClH/c1-10-9-12(11-5-3-2-4-6-11)15-16-13(10)14-7-8-17;/h2-6,9,17H,7-8H2,1H3,(H,14,16);1H |
InChI Key |
FPUZEDPAPUSJLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1NCCO)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















